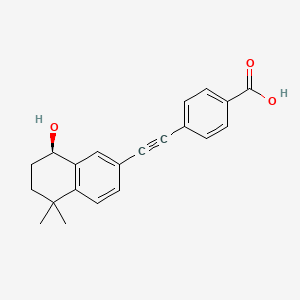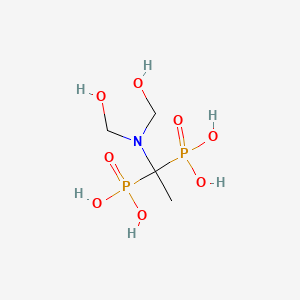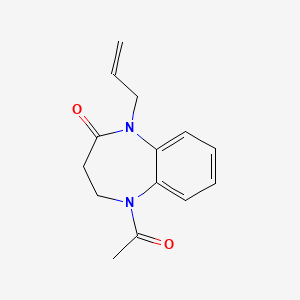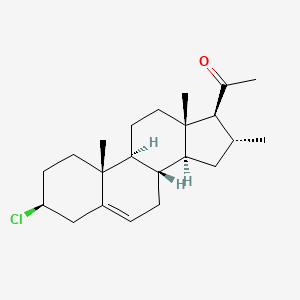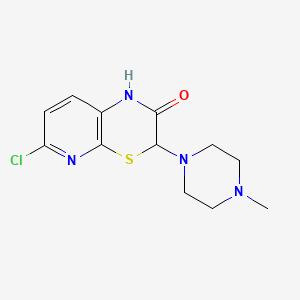
6-Chloro-3-(4-methyl-1-piperazinyl)-1H-pyrido(2,3-b)(1,4)thiazin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(4-methyl-1-piperazinyl)-1H-pyrido(2,3-b)(1,4)thiazin-2(3H)-one is a heterocyclic compound that contains a pyridothiazinone core structure. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-methyl-1-piperazinyl)-1H-pyrido(2,3-b)(1,4)thiazin-2(3H)-one typically involves the following steps:
Formation of the Pyridothiazinone Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a thiazine precursor under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Piperazine Substitution: The 4-methylpiperazine moiety is introduced through a nucleophilic substitution reaction, often using 4-methylpiperazine and a suitable leaving group on the pyridothiazinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridothiazinone core, potentially leading to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine moiety.
Reduction: Dihydro derivatives of the pyridothiazinone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and infections.
Industry: Potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The exact mechanism of action of 6-Chloro-3-(4-methyl-1-piperazinyl)-1H-pyrido(2,3-b)(1,4)thiazin-2(3H)-one depends on its specific application. Generally, it may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Disrupting Cellular Processes: Such as cell division or signal transduction pathways.
類似化合物との比較
Similar Compounds
6-Chloro-3-(4-methyl-1-piperazinyl)-1H-pyrido(2,3-b)(1,4)thiazin-2(3H)-one: shares structural similarities with other pyridothiazinone derivatives and piperazine-containing compounds.
Uniqueness
Structural Features: The combination of a pyridothiazinone core with a 4-methylpiperazine moiety and a chlorine atom at the 6-position makes this compound unique.
Pharmacological Properties: Its potential therapeutic effects and specific interactions with biological targets distinguish it from other similar compounds.
特性
CAS番号 |
94565-64-7 |
|---|---|
分子式 |
C12H15ClN4OS |
分子量 |
298.79 g/mol |
IUPAC名 |
6-chloro-3-(4-methylpiperazin-1-yl)-1H-pyrido[2,3-b][1,4]thiazin-2-one |
InChI |
InChI=1S/C12H15ClN4OS/c1-16-4-6-17(7-5-16)12-10(18)14-8-2-3-9(13)15-11(8)19-12/h2-3,12H,4-7H2,1H3,(H,14,18) |
InChIキー |
XZHAGAKQGUUOIA-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2C(=O)NC3=C(S2)N=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



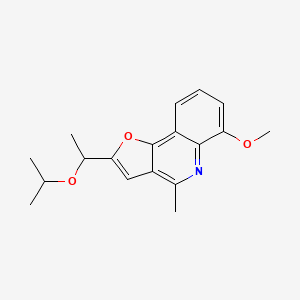
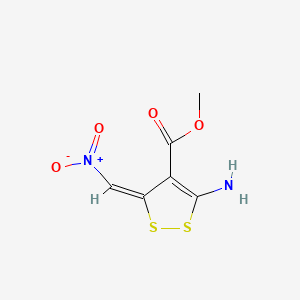
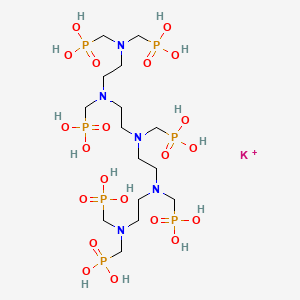
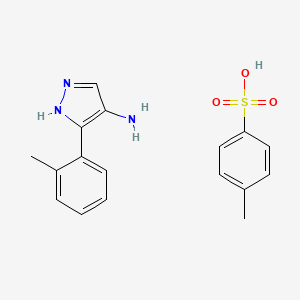
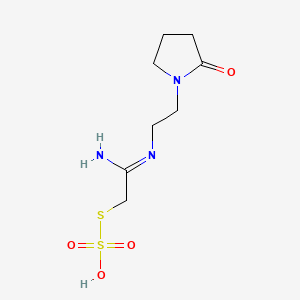
![3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B12739282.png)

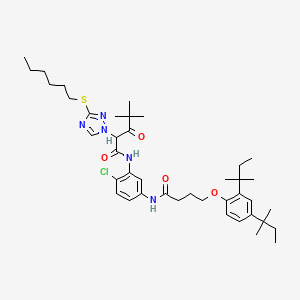
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] pyridine-3-carboxylate](/img/structure/B12739304.png)
